Rodatristat éthyle

Vue d'ensemble

Description

Le rodatristat éthyl est un médicament de petite taille qui agit comme un puissant inhibiteur de la tryptophane hydroxylase 1 (TPH1). Cette enzyme est responsable de la synthèse périphérique de la sérotonine, un neurotransmetteur impliqué dans divers processus physiologiques. Le rodatristat éthyl est principalement étudié pour ses effets thérapeutiques potentiels dans le traitement de l'hypertension artérielle pulmonaire et d'autres maladies associées à une production excessive de sérotonine .

Applications De Recherche Scientifique

Rodatristat ethyl has several scientific research applications, including:

Chemistry: Used as a tool compound to study the role of serotonin in various chemical processes.

Biology: Investigated for its effects on serotonin biosynthesis and its impact on cellular functions.

Medicine: Explored as a potential therapeutic agent for treating pulmonary arterial hypertension, idiopathic pulmonary fibrosis, and other diseases associated with excessive serotonin production.

Industry: Utilized in the development of new drugs targeting serotonin-related pathways

Mécanisme D'action

Target of Action

Rodatristat ethyl primarily targets the enzyme tryptophan hydroxylase (TPH) . This enzyme plays a crucial role in the biosynthesis of serotonin , a hormone implicated in various physiological processes, including the contraction and proliferation of pulmonary artery muscle cells .

Mode of Action

Rodatristat ethyl is an inhibitor of TPH . By inhibiting this enzyme, rodatristat ethyl is designed to block the production of serotonin . This action results in a decrease in circulating serotonin levels .

Biochemical Pathways

The inhibition of TPH by rodatristat ethyl leads to a reduction in the biosynthesis of serotonin . This action affects the serotonin signaling pathway, which is upregulated in conditions such as pulmonary arterial hypertension (PAH) . The excessive growth of pulmonary artery smooth muscle cells driven by upregulated serotonin signaling leads to vascular remodeling in PAH . By reducing serotonin synthesis, rodatristat ethyl may potentially halt or reverse these disease processes .

Pharmacokinetics

Rodatristat ethyl is an oral prodrug . A prodrug is an inactive compound that is metabolized into its active form within the body . In the case of rodatristat ethyl, the active medication is rodatristat .

Result of Action

The primary result of rodatristat ethyl’s action is a significant reduction in the production of serotonin . This leads to a decrease in the contraction and proliferation of pulmonary artery muscle cells . Consequently, there is a potential for halting or reversing the vascular remodeling associated with conditions like PAH .

Action Environment

The action of rodatristat ethyl is influenced by various environmental factors. For instance, the drug is currently being tested in different geographical locations, including the USA, Canada, and Europe . The results of these trials will provide valuable insights into how environmental factors influence the drug’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Rodatristat ethyl is a potent inhibitor of the enzyme tryptophan hydroxylase 1 (TPH1) . TPH1 is involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in various biological processes . By inhibiting TPH1, rodatristat ethyl reduces the level of peripheral serotonin .

Cellular Effects

Rodatristat ethyl’s primary cellular effect is the reduction of peripheral serotonin levels . Serotonin is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By reducing serotonin levels, rodatristat ethyl can influence these processes.

Molecular Mechanism

Rodatristat ethyl exerts its effects at the molecular level by inhibiting the enzyme TPH1 . This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, the first step in the biosynthesis of serotonin . As a result, rodatristat ethyl reduces the production of serotonin, particularly in the periphery where TPH1 is predominantly expressed .

Temporal Effects in Laboratory Settings

It is known that rodatristat ethyl reduces the level of peripheral serotonin, which could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of rodatristat ethyl at different dosages in animal models are currently being studied. It is known that rodatristat ethyl is being developed for the treatment of PAH, suggesting that it has therapeutic effects at certain dosages .

Metabolic Pathways

Rodatristat ethyl is involved in the serotonin synthesis pathway. It inhibits the enzyme TPH1, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Transport and Distribution

Due to its molecular structure, it cannot cross the blood-brain barrier and can only act on peripheral serotonin .

Subcellular Localization

As a small molecule drug, it is likely to be distributed throughout the cell, where it can inhibit the enzyme TPH1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du rodatristat éthyl implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre les propriétés pharmacologiques souhaitées. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle

La production industrielle du rodatristat éthyl implique généralement une synthèse à grande échelle utilisant des procédés en discontinu ou en continu. Ces méthodes sont conçues pour maximiser l'efficacité et minimiser les déchets. Des techniques de purification avancées, telles que la cristallisation et la chromatographie, sont utilisées pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

Le rodatristat éthyl subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium, généralement en conditions acides ou basiques.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium, souvent dans des solvants anhydres.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation du rodatristat éthyl peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés .

Applications de la recherche scientifique

Le rodatristat éthyl a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence pour étudier le rôle de la sérotonine dans divers processus chimiques.

Biologie : Étudié pour ses effets sur la biosynthèse de la sérotonine et son impact sur les fonctions cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de l'hypertension artérielle pulmonaire, de la fibrose pulmonaire idiopathique et d'autres maladies associées à une production excessive de sérotonine.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies liées à la sérotonine

Mécanisme d'action

Le rodatristat éthyl exerce ses effets en inhibant la tryptophane hydroxylase 1, l'enzyme responsable de la synthèse périphérique de la sérotonine. En réduisant les taux de sérotonine, il aide à soulager les affections associées à une production excessive de sérotonine. Les cibles moléculaires et les voies impliquées comprennent la voie de biosynthèse de la sérotonine et ses mécanismes de signalisation en aval .

Comparaison Avec Des Composés Similaires

Composés similaires

Terguride : Un autre inhibiteur de la synthèse de la sérotonine utilisé dans le traitement de l'hypertension artérielle pulmonaire.

Télotristat éthyl : Un composé similaire qui inhibe la tryptophane hydroxylase et est utilisé pour traiter le syndrome carcinoïde.

Pargyline : Un inhibiteur de la monoamine oxydase, qui affecte indirectement les taux de sérotonine

Unicité

Le rodatristat éthyl est unique en raison de sa forte spécificité pour la tryptophane hydroxylase 1 et de sa capacité à réduire sélectivement les taux de sérotonine périphérique sans affecter la synthèse centrale de la sérotonine. Cette spécificité minimise les effets secondaires potentiels et améliore son potentiel thérapeutique pour le traitement des maladies associées à une surproduction périphérique de sérotonine .

Propriétés

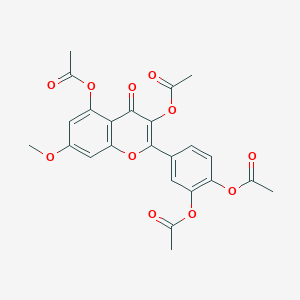

IUPAC Name |

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSZZENYCISATO-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673571-51-1 | |

| Record name | Rodatristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.